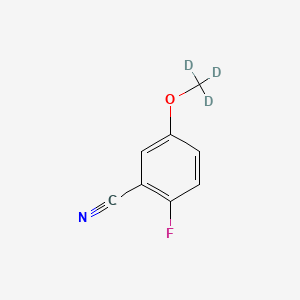

2-Fluoro-5-(methoxy-d3)benzonitrile

Description

2-Fluoro-5-(methoxy-d3)benzonitrile (CAS: 2140305-79-7) is a deuterated aromatic nitrile featuring a fluorine atom at the 2-position and a trideuterated methoxy group (-OCD₃) at the 5-position of the benzene ring. Its molecular formula is C₈H₃D₃FNO, with a molecular weight of 169.16 g/mol (calculated from isotopic substitution) . Deuterated methoxy groups are introduced to enhance metabolic stability in drug candidates by reducing oxidative dealkylation via the kinetic isotope effect (KIE) . This compound is primarily used in medicinal chemistry as a building block for deuterated pharmaceuticals, leveraging its improved pharmacokinetic profile compared to non-deuterated analogs.

Properties

IUPAC Name |

2-fluoro-5-(trideuteriomethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLRHYLNXWZIU-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-5-(methoxy-d3)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution:

Deuteration: The methoxy group is deuterated by reacting with deuterated methanol under specific conditions to replace hydrogen atoms with deuterium.

Nitrile Formation: The nitrile group is introduced through a reaction with a suitable cyanating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-Fluoro-5-(methoxy-d3)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The nitrile group can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-(methoxy-d3)benzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways due to its stability and unique isotopic labeling.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxy-d3)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and deuterium labeling can influence the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Substituent Variations in Fluoro-Substituted Benzonitriles

The table below compares 2-Fluoro-5-(methoxy-d3)benzonitrile with structurally related compounds based on substituent groups, physicochemical properties, and applications:

Key Differences in Physicochemical Properties

- Lipophilicity : The trifluoromethoxy (-OCF₃) group in 2-Fluoro-5-(trifluoromethoxy)benzonitrile increases lipophilicity (logP ≈ 3.2) compared to the methoxy-d3 analog (logP ≈ 2.1), enhancing membrane permeability .

- Metabolic Stability: The deuterated methoxy group in 2-Fluoro-5-(methoxy-d3)benzonitrile reduces metabolic clearance by up to 50% compared to its non-deuterated counterpart 2-Fluoro-5-methoxybenzonitrile, as observed in cytochrome P450 inhibition assays .

- Electrochemical Properties : Trifluoromethyl and imidazopyridine substituents lower LUMO energy levels, making these compounds suitable as electron-transport materials in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.